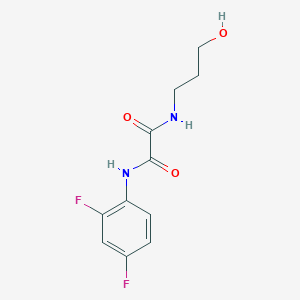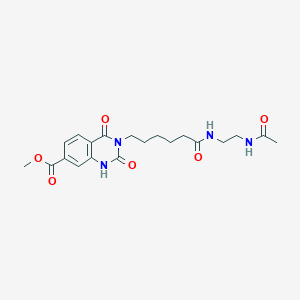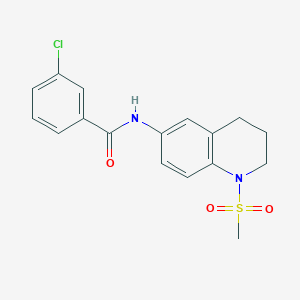
N1-(2,4-difluorophenyl)-N2-(3-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide is an organic compound characterized by the presence of both fluorine atoms and a hydroxypropyl group attached to an oxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide typically involves the reaction of 2,4-difluoroaniline with 3-chloropropanol in the presence of a base to form the intermediate N-(2,4-difluorophenyl)-N-(3-hydroxypropyl)amine. This intermediate is then reacted with oxalyl chloride to yield the final product, N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxamide core can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N’-(2,4-difluorophenyl)-N-(3-oxopropyl)oxamide.
Reduction: Formation of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)amine.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its unique structural features.
Materials Science: Investigation of its properties as a building block for advanced materials.
Biological Studies: Exploration of its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the hydroxypropyl group can influence solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2,4-difluorophenyl)-N-(2-hydroxyethyl)oxamide
- N’-(2,4-difluorophenyl)-N-(3-methoxypropyl)oxamide
- N’-(2,4-difluorophenyl)-N-(3-chloropropyl)oxamide
Uniqueness
N’-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide is unique due to the presence of both fluorine atoms and a hydroxypropyl group, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O3/c12-7-2-3-9(8(13)6-7)15-11(18)10(17)14-4-1-5-16/h2-3,6,16H,1,4-5H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEXSIZJUHFLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)
![N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)
![N,N-diethyl-2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2742521.png)


![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)
![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)


